
6-bromo-1H-indene
Overview
Description
6-Bromo-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a five-membered ring The bromine atom is attached to the sixth position of the indene structure
Synthetic Routes and Reaction Conditions:
Bromination of Indene: One common method to prepare this compound involves the bromination of indene. This reaction typically uses bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agents.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of 6-bromoindene with various aryl or alkyl halides.
Industrial Production Methods:
Large-Scale Bromination: Industrial production of this compound typically involves large-scale bromination of indene using bromine in the presence of a suitable solvent.
Types of Reactions:
Electrophilic Substitution: this compound can undergo electrophilic substitution reactions due to the presence of the bromine atom, which activates the indene ring towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles in nucleophilic substitution reactions, leading to the formation of different substituted indenes.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃H).
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), while reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated indenes.
Nucleophilic Substitution: Products include various substituted indenes with different functional groups.
Oxidation and Reduction: Products include oxidized derivatives such as indene-1,2-dione and reduced derivatives such as indane.
Chemistry:
Synthesis of Complex Molecules: this compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology:
Biological Studies: The compound is used in biological studies to investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: this compound derivatives are explored for their potential use in drug development, particularly as anticancer and antiviral agents.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Molecular Targets and Pathways:
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, are known to interact with various biological targets, including cancer cells and microbes . They play a significant role in cell biology and have been used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It has been suggested that the compound has low gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-indene plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with CYP1A2 can lead to either inhibition or activation of the enzyme, depending on the concentration and specific conditions. Additionally, this compound may bind to other proteins and receptors, influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR) pathway . This pathway is crucial for the regulation of gene expression in response to environmental toxins. By modulating the activity of AhR, this compound can alter the expression of genes involved in detoxification, cell proliferation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as a ligand for the aryl hydrocarbon receptor, leading to the activation or repression of target genes . Additionally, this compound can inhibit or activate cytochrome P450 enzymes, affecting the metabolism of various substrates. These interactions can result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates and metabolites. The compound can also affect metabolic flux by altering the activity of key enzymes and changing the levels of metabolites involved in energy production and detoxification processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to specific proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can be found in various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. The compound’s activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments and access to specific biomolecules. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations.
Comparison with Similar Compounds
6-Chloro-1H-Indene: Similar to 6-bromo-1H-indene but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different biological activities.
6-Fluoro-1H-Indene: Contains a fluorine atom instead of bromine. It is often used in medicinal chemistry due to the unique properties imparted by the fluorine atom.
6-Iodo-1H-Indene: Contains an iodine atom instead of bromine. It is more reactive in nucleophilic substitution reactions due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
Uniqueness:
Reactivity: this compound is unique in its reactivity profile, particularly in electrophilic and nucleophilic substitution reactions.
Biological Activity: The biological activity of this compound and its derivatives can be distinct from other halogenated indenes due to the specific interactions of the bromine atom with biological targets.
Properties
IUPAC Name |
6-bromo-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRDZFUEYJFWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506649 | |
| Record name | 6-Bromo-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33065-61-1 | |
| Record name | 6-Bromoindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33065-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
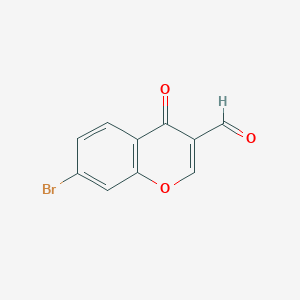
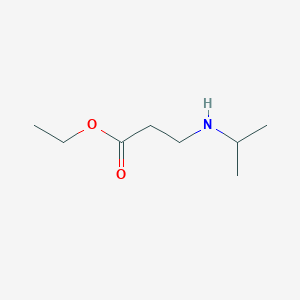

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)
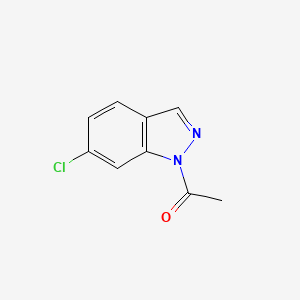
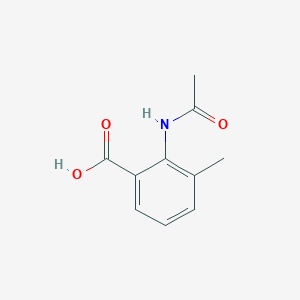


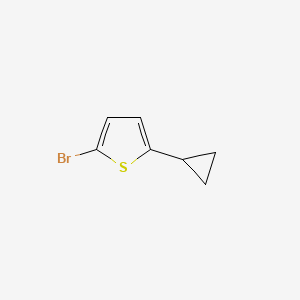
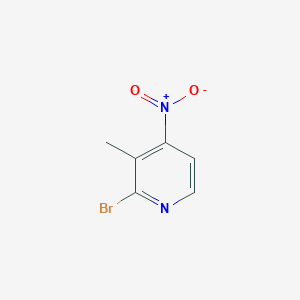
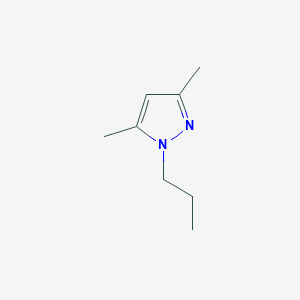
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)


